An In-depth Technical Guide to 6-Methoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Methoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyquinoline-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The presence of a methoxy group at the 6-position and a reactive carbaldehyde (aldehyde) group at the 3-position makes this molecule a versatile building block in medicinal chemistry and organic synthesis. The electron-donating methoxy group can influence the electronic properties of the quinoline ring system, while the aldehyde functionality serves as a synthetic handle for the introduction of diverse molecular fragments and the construction of more complex architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methoxyquinoline-3-carbaldehyde, offering insights for its utilization in research and drug discovery.
Physicochemical Properties
Detailed experimental data for 6-Methoxyquinoline-3-carbaldehyde is not extensively available in the public domain. However, its fundamental properties can be inferred from its structure and data from closely related analogues.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| CAS Number | 13669-60-8 | |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported. For comparison, the isomer 6-methoxyquinoline-4-carbaldehyde has a melting point of 160 °C.[2] The related 2-chloro-6-methoxyquinoline-3-carbaldehyde has a melting point of 146 °C.[3] | |
| Solubility | Expected to be soluble in common organic solvents like chloroform, acetone, and DMSO. | Inferred from related compounds |
| Spectroscopic Data | Specific experimental spectra are not readily available. Predicted mass spectral data for various adducts are available.[4] For comparison, the ¹H NMR of the related 2-chloro-6-methoxyquinoline-3-carbaldehyde shows the aldehyde proton as a singlet around δ 10.0 ppm and the methoxy protons as a singlet around δ 3.40 ppm.[3] The IR spectrum of this analogue shows a characteristic C=O stretching vibration for the aldehyde at 1636 cm⁻¹.[3] |
Synthesis of 6-Methoxyquinoline-3-carbaldehyde
The most probable and widely used method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In the context of synthesizing 6-Methoxyquinoline-3-carbaldehyde, the likely starting material would be a suitably substituted acetanilide.
The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically formed from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphoryl chloride (POCl₃).[3]
Figure 1: General workflow for the synthesis of 6-Methoxyquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.
Plausible Synthetic Protocol (based on the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde)
This protocol is adapted from the synthesis of the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde and represents a logical and field-proven approach.[3] The final step of dechlorination would be required to obtain the target molecule.
Step 1: Formation of the Vilsmeier Reagent
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Rationale: The highly electrophilic Vilsmeier reagent is generated in situ and is the key formylating agent.
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Procedure:
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In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.
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Slowly add phosphoryl chloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture for an additional 30-60 minutes at the same temperature to ensure complete formation of the Vilsmeier reagent.
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Step 2: Vilsmeier-Haack Reaction and Cyclization
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Rationale: The electron-rich aromatic ring of the p-methoxyacetanilide attacks the electrophilic Vilsmeier reagent, leading to formylation and subsequent intramolecular cyclization to form the quinoline ring system.
-
Procedure:
-
To the freshly prepared Vilsmeier reagent, add p-methoxyacetanilide portion-wise, ensuring the temperature does not rise significantly.
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After the addition, slowly heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
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Cool the reaction mixture to room temperature.
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Step 3: Hydrolysis and Product Isolation
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Rationale: The intermediate is hydrolyzed to generate the aldehyde functionality and precipitate the product.
-
Procedure:
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until the product precipitates out.
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Collect the solid precipitate by filtration, wash thoroughly with water, and dry. This will likely yield 2-chloro-6-methoxyquinoline-3-carbaldehyde.
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Step 4: Dechlorination
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Rationale: The chloro group at the 2-position, a common feature of Vilsmeier-Haack synthesis of quinolines from acetanilides, needs to be removed to obtain the final product.
-
Procedure:
-
Catalytic hydrogenation is a standard method for dechlorination. Dissolve the 2-chloro-6-methoxyquinoline-3-carbaldehyde in a suitable solvent (e.g., ethanol or ethyl acetate).
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Add a palladium catalyst, such as 10% Pd on carbon (Pd/C), and a base like sodium acetate.
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Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude 6-Methoxyquinoline-3-carbaldehyde.
-
Purify the product by recrystallization or column chromatography.
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Reactivity and Potential Applications
The chemical reactivity of 6-Methoxyquinoline-3-carbaldehyde is dominated by the aldehyde group, which can undergo a wide range of transformations, making it a valuable intermediate in organic synthesis.
Figure 2: Key reactions of the aldehyde group in 6-Methoxyquinoline-3-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a well-established pharmacophore, and derivatives of 6-methoxyquinoline have shown a wide range of biological activities. The aldehyde group at the 3-position allows for the synthesis of diverse libraries of compounds for screening against various biological targets.
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Antimicrobial Agents: The aldehyde can be converted into imines (Schiff bases) and other nitrogen-containing heterocycles, which are known to exhibit antibacterial and antifungal properties. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been documented as antimicrobial agents.
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Anticancer Agents: The quinoline scaffold is present in several anticancer drugs. The aldehyde can be used to synthesize chalcones, pyrazolines, and other heterocyclic systems that have been investigated for their cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Agents: Quinoline derivatives have been explored as inhibitors of inflammatory pathways. The aldehyde can be a starting point for the synthesis of novel compounds with potential anti-inflammatory activity.[1]
-
Antimalarial Drugs: The 6-methoxyquinoline moiety is a key feature of the antimalarial drug quinine. The aldehyde at the 3-position provides a site for modification to develop new antimalarial candidates.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Health Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Harmful if swallowed or inhaled.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disclaimer: This safety information is based on related compounds and should be used as a general guide. Always consult a specific and up-to-date Safety Data Sheet for the compound before handling.
References
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Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Retrieved from [Link]
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PubMed Central. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Retrieved from [Link]
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PubChem. 6-Methoxyquinoline-4-carboxaldehyde. Retrieved from [Link]
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ResearchGate. (PDF) Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Retrieved from [Link]
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ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]
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Bentham Science. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
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ResearchGate. (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]
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ResearchGate. Recent Studies of Antioxidant Quinoline Derivatives. Retrieved from [Link]
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VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. (2022, April 19). Retrieved from [Link]
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PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
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ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
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PubChem. 6-Methoxyquinoline-3-carboxylic acid. Retrieved from [Link]
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Hindawi. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
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PubMed. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Retrieved from [Link]
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ResearchGate. (PDF) 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]
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